Pomalidomide-D5

Description

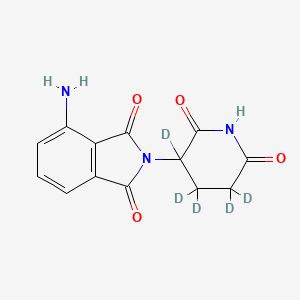

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-(3,4,4,5,5-pentadeuterio-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5,14H2,(H,15,17,18)/i4D2,5D2,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSMNLNDYGZFPF-XHNMXOBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(=O)NC(=O)C(C1([2H])[2H])([2H])N2C(=O)C3=C(C2=O)C(=CC=C3)N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Deuterium-Labeled Pomalidomide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of deuterium-labeled Pomalidomide, a crucial tool in pharmaceutical research and development. Deuterium labeling, the strategic replacement of hydrogen atoms with their stable isotope deuterium, can significantly alter a drug's metabolic profile, potentially enhancing its pharmacokinetic properties and therapeutic efficacy. This guide details the synthetic pathways, experimental protocols, and relevant data for the preparation of deuterated Pomalidomide analogs.

Introduction to Pomalidomide and the Rationale for Deuterium Labeling

Pomalidomide is a third-generation immunomodulatory imide drug (IMiD) approved for the treatment of multiple myeloma.[1] It exerts its therapeutic effects through various mechanisms, including anti-angiogenic, anti-proliferative, and immunomodulatory activities.[2] The chiral center at the 3-position of the glutarimide ring is a key structural feature of Pomalidomide and other IMiDs. However, this stereocenter is prone to racemization in vivo, which can complicate the drug's pharmacological profile.

Deuterium labeling at this chiral center can stabilize the individual enantiomers, a concept known as "deuterium-enabled chiral switching" (DECS).[3] This stabilization allows for the investigation of the distinct biological activities of each enantiomer and can lead to the development of drugs with improved therapeutic indices. Furthermore, deuterium labeling at other positions can be used to study the drug's metabolism and pharmacokinetics.

Synthetic Pathways to Deuterium-Labeled Pomalidomide

The synthesis of deuterium-labeled Pomalidomide can be achieved by incorporating deuterium into one of its key precursors: 3-aminopiperidine-2,6-dione or 4-aminophthalic acid. The most direct and well-documented approach involves the use of a deuterated 3-aminopiperidine-2,6-dione intermediate.

General Synthetic Scheme

The overall synthetic strategy involves the condensation of a deuterated 3-aminopiperidine-2,6-dione with a suitable phthalic acid derivative, followed by reduction of a nitro group to the desired amino functionality of Pomalidomide.

References

- 1. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pomalidomide in patients with multiple myeloma: potential impact on the reconstitution of a functional T-cell immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differentiation of antiinflammatory and antitumorigenic properties of stabilized enantiomers of thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Pomalidomide-D5: A Deep Dive into its Core Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide, a third-generation immunomodulatory drug (IMiD), has demonstrated significant therapeutic efficacy in the treatment of relapsed and refractory multiple myeloma. Pomalidomide-D5 is a deuterated analog of pomalidomide. The substitution of hydrogen with deuterium atoms can strategically modify the pharmacokinetic profile of a drug, primarily by slowing its metabolism due to the kinetic isotope effect. This alteration, however, does not change the fundamental pharmacodynamic mechanism of action. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, which is congruous with that of pomalidomide, focusing on its molecular interactions, immunomodulatory effects, and anti-tumor activities.

Core Mechanism of Action: Cereblon-Mediated Protein Degradation

The primary mechanism of action of pomalidomide is centered on its function as a "molecular glue" that repurposes the E3 ubiquitin ligase complex, CRL4^CRBN^. Pomalidomide binds directly to the substrate receptor Cereblon (CRBN), inducing a conformational change that promotes the recruitment of neosubstrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This binding event leads to the ubiquitination and subsequent proteasomal degradation of Ikaros and Aiolos.[1][2][3]

The degradation of these transcription factors is a critical event, as they are essential for the survival and proliferation of multiple myeloma cells. The downstream consequences of Ikaros and Aiolos degradation include the downregulation of key myeloma survival factors such as interferon regulatory factor 4 (IRF4) and c-Myc, ultimately leading to cell cycle arrest and apoptosis of malignant plasma cells.[3]

Quantitative Data: Binding Affinities and Degradation Potency

The interaction of pomalidomide with Cereblon and its efficiency in degrading its targets have been quantified in various studies.

| Parameter | Molecule | Value | Cell Line/System | Reference |

| Cereblon Binding (Kd) | Pomalidomide | ~157 nM | Recombinant human CRBN-DDB1 | [4] |

| Cereblon Binding (IC50) | Pomalidomide | ~1-2 µM | U266 myeloma cells (competitive binding) | [5] |

| Ikaros/Aiolos Degradation | Pomalidomide | More potent than lenalidomide | T cells | [6] |

| Anti-proliferative Activity (IC50) | Pomalidomide | 8 µM | RPMI8226 cells | [7] |

| Anti-proliferative Activity (IC50) | Pomalidomide | 10 µM | OPM2 cells | [7] |

Pleiotropic Anti-Tumor Effects

Beyond the direct degradation of Ikaros and Aiolos, pomalidomide exerts a multifaceted anti-tumor effect through immunomodulation and inhibition of angiogenesis.

Immunomodulatory Effects

Pomalidomide significantly enhances the anti-tumor immune response through several mechanisms:

-

T-cell Co-stimulation: By degrading Ikaros and Aiolos, which act as repressors of interleukin-2 (IL-2) transcription, pomalidomide leads to increased IL-2 production.[3] This, in turn, promotes the proliferation and activation of T-cells, enhancing their cytotoxic activity against myeloma cells.

-

NK Cell Activation: Pomalidomide augments the cytotoxic function of Natural Killer (NK) cells, further contributing to the elimination of tumor cells.[8]

-

Cytokine Modulation: Pomalidomide alters the cytokine profile in the tumor microenvironment. It inhibits the production of pro-inflammatory and pro-tumorigenic cytokines such as tumor necrosis factor-alpha (TNF-α), while stimulating the production of anti-inflammatory cytokines like IL-10.[9]

Quantitative Data: Immunomodulatory Activity

| Parameter | Effect | Value | Cell Line/System | Reference |

| T-regulatory Cell Expansion (IC50) | Inhibition | ~1 µM | PBMCs | [10] |

| IL-2 Production (IC50) | Stimulation | 0.02 µM (S-enantiomer) | Activated T cells | [1] |

Anti-Angiogenic Properties

Pomalidomide exhibits potent anti-angiogenic activity, which is crucial for inhibiting tumor growth and metastasis. It achieves this by:

-

Inhibiting Endothelial Cell Proliferation and Migration: Pomalidomide directly affects human umbilical vein endothelial cells (HUVECs), inhibiting their ability to form capillary-like structures.

-

Downregulating Pro-Angiogenic Factors: The drug has been shown to decrease the secretion of key angiogenic factors like vascular endothelial growth factor (VEGF).[11]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

Caption: this compound signaling pathway.

Caption: Cereblon binding assay workflow.

Caption: Ikaros/Aiolos degradation assay workflow.

Experimental Protocols

Cereblon Binding Assay (Fluorescence Polarization)

This assay measures the binding of pomalidomide to the Cereblon-DDB1 complex by monitoring changes in the fluorescence polarization of a fluorescently labeled ligand.

-

Reagent Preparation:

-

Purified recombinant human Cereblon (CRBN)/DDB1 complex.

-

Fluorescently labeled pomalidomide or a competitive fluorescent probe.

-

Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% BSA, 1 mM DTT).

-

Test compound (this compound) serially diluted in assay buffer.

-

-

Assay Procedure:

-

Add CRBN/DDB1 complex to the wells of a microplate.

-

Add the fluorescent probe to all wells.

-

Add serially diluted this compound or vehicle control to the respective wells.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium.

-

-

Data Acquisition and Analysis:

-

Measure fluorescence polarization using a suitable plate reader.

-

The displacement of the fluorescent probe by this compound results in a decrease in fluorescence polarization.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve. The Kd can be derived from the IC50 using the Cheng-Prusoff equation.

-

Ikaros and Aiolos Degradation Assay (Western Blot)

This method is used to quantify the degradation of Ikaros and Aiolos in cells treated with pomalidomide.

-

Cell Culture and Treatment:

-

Culture multiple myeloma cell lines (e.g., MM.1S, U266) in appropriate media.

-

Seed cells at a suitable density and allow them to adhere or stabilize in suspension.

-

Treat cells with varying concentrations of this compound or vehicle control for different time points (e.g., 2, 4, 8, 24 hours).

-

-

Protein Extraction and Quantification:

-

Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for Ikaros, Aiolos, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the Ikaros and Aiolos bands to the loading control.

-

Determine the extent of degradation relative to the vehicle-treated control.

-

HUVEC Tube Formation Assay (Anti-Angiogenesis)

This in vitro assay assesses the anti-angiogenic potential of pomalidomide by measuring its effect on the formation of capillary-like structures by endothelial cells.

-

Preparation:

-

Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify at 37°C for 30-60 minutes.

-

Culture Human Umbilical Vein Endothelial Cells (HUVECs) in endothelial growth medium.

-

-

Assay Procedure:

-

Harvest HUVECs and resuspend them in a basal medium with reduced serum.

-

Seed the HUVECs onto the solidified Matrigel.

-

Treat the cells with different concentrations of this compound or a vehicle control. A known angiogenesis inhibitor (e.g., Suramin) and a stimulator (e.g., VEGF) can be used as controls.

-

Incubate the plate at 37°C in a humidified incubator for 4-18 hours.

-

-

Data Acquisition and Analysis:

-

Visualize the formation of tube-like structures using a microscope.

-

Capture images of the tube network in each well.

-

Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

-

Compare the results from this compound-treated wells to the control wells to determine the anti-angiogenic effect.

-

Conclusion

This compound, through the established mechanism of its non-deuterated counterpart, represents a highly effective therapeutic agent for multiple myeloma. Its core mechanism of action, the Cereblon-mediated degradation of Ikaros and Aiolos, triggers a cascade of anti-tumor effects, including direct cytotoxicity, immunomodulation, and anti-angiogenesis. The pleiotropic nature of its activity underscores its clinical utility. The deuteration in this compound is designed to optimize its pharmacokinetic properties, potentially leading to improved clinical outcomes while retaining the potent and multifaceted mechanism of action that defines this class of immunomodulatory drugs. This guide provides a foundational understanding of these mechanisms for professionals engaged in cancer research and drug development.

References

- 1. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CK1α and IRF4 are essential and independent effectors of immunomodulatory drugs in primary effusion lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Assay in Summary_ki [bdb99.ucsd.edu]

- 6. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. researchgate.net [researchgate.net]

- 8. Pomalidomide increases immune surface marker expression and immune recognition of oncovirus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pomalidomide: the new immunomodulatory agent for the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Pomalidomide? [synapse.patsnap.com]

The Sentinel in the System: A Technical Guide to the Early Research Applications of Pomalidomide-D5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core early research applications of Pomalidomide-D5, the deuterated analogue of the potent immunomodulatory agent, Pomalidomide. Primarily utilized as a crucial tool in bioanalytical and drug metabolism studies, this compound serves as a high-fidelity internal standard for mass spectrometry-based quantification. Its near-identical physicochemical properties to Pomalidomide, coupled with a distinct mass shift, ensure precision and accuracy in pharmacokinetic and pharmacodynamic investigations. This guide provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and quantitative data to support its application in a research setting.

Core Concepts: The Role of Deuteration in Drug Research

Deuterium-labeled compounds, such as this compound, are stable, non-radioactive isotopologues of drug molecules. The substitution of hydrogen with deuterium atoms results in a higher atomic mass without significantly altering the chemical reactivity or biological activity of the compound. This mass difference is the cornerstone of its utility in mass spectrometry, allowing it to be distinguished from the unlabeled drug. The primary advantages of using a deuterated internal standard include:

-

Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization process in mass spectrometry, leading to signal suppression or enhancement. As this compound behaves almost identically to Pomalidomide during sample preparation and chromatographic separation, it experiences the same matrix effects, allowing for accurate normalization of the analytical signal.

-

Improved Precision and Accuracy: By accounting for variability in extraction efficiency, injection volume, and instrument response, the use of a deuterated internal standard significantly improves the precision and accuracy of quantitative bioanalysis.

-

Enhanced Method Robustness: The use of a stable isotope-labeled internal standard makes the analytical method less susceptible to minor variations in experimental conditions.

Mechanism of Action: A Molecular Glue for Targeted Protein Degradation

Pomalidomide, and by extension this compound, functions as a "molecular glue." It binds to the Cereblon (CRBN) E3 ubiquitin ligase complex, a key component of the cell's protein degradation machinery. This binding event alters the substrate specificity of the complex, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of specific "neosubstrates."[1] Key targets of the Pomalidomide-CRBN complex are the Ikaros family of transcription factors, IKZF1 and IKZF3.[2] The degradation of these factors is central to the anti-proliferative and immunomodulatory effects of Pomalidomide in multiple myeloma.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data from early preclinical and clinical research on Pomalidomide.

Table 1: In Vitro Anti-proliferative Activity of Pomalidomide

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| RPMI8226 | Multiple Myeloma | 8 | 48 | |

| OPM2 | Multiple Myeloma | 10 | 48 | |

| H929 | Multiple Myeloma | Varies | 48 | [4] |

| MM.1S | Multiple Myeloma | Varies | - | [3] |

| MM.1R | Multiple Myeloma | Varies | - | [3] |

Table 2: Preclinical Pharmacokinetic Parameters of Pomalidomide

| Species | Route of Administration | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) | Reference |

| Monkey | Oral (Racemate) | - | - | - | - | - | [5] |

| Monkey | IV (S-isomer) | - | - | - | - | - | [5] |

| Monkey | IV (R-isomer) | - | - | - | - | [5] | |

| Mouse | Oral | 100 | - | - | - | - | [6][7] |

Table 3: Human Pharmacokinetic Parameters of Pomalidomide

| Population | Dose (mg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) | Reference(s) |

| Healthy Volunteers | 0.5 - 10 | 2 - 3 | Varies | Varies | ~7.5 | [8][9] |

| Multiple Myeloma Patients | 0.5 - 10 | 2 - 3 | Varies | Varies | ~7.5 | [8][9] |

Detailed Experimental Protocols

Protocol 1: Quantification of Pomalidomide in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol is a synthesized methodology based on established bioanalytical methods for Pomalidomide.[10][11][12][13][14]

1. Materials and Reagents:

-

Pomalidomide analytical standard

-

This compound (Internal Standard, IS)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, ultrapure

-

96-well protein precipitation plates

2. Preparation of Stock and Working Solutions:

-

Pomalidomide Stock Solution (1 mg/mL): Accurately weigh and dissolve Pomalidomide in a suitable solvent (e.g., DMSO or Methanol).

-

This compound (IS) Stock Solution (1 mg/mL): Prepare in the same manner as the Pomalidomide stock solution.

-

Working Solutions: Serially dilute the stock solutions with a 50:50 (v/v) ACN:water mixture to prepare calibration standards and quality control (QC) samples at various concentrations.

-

IS Spiking Solution: Dilute the this compound stock solution to a final concentration of 50 ng/mL in ACN.

3. Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of plasma samples, calibration standards, and QC samples into a 96-well plate.

-

Add 150 µL of the IS spiking solution (containing this compound) to each well.

-

Vortex the plate for 2 minutes to precipitate proteins.

-

Centrifuge the plate at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate Pomalidomide from endogenous plasma components (e.g., start with 95% A, ramp to 95% B, and re-equilibrate).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions:

-

Pomalidomide: Q1 m/z 274.1 -> Q3 m/z 162.1

-

This compound: Q1 m/z 279.1 -> Q3 m/z 167.1 (Note: Exact m/z will depend on the deuteration pattern).

-

5. Data Analysis:

-

Integrate the peak areas for both Pomalidomide and this compound.

-

Calculate the peak area ratio (Pomalidomide/Pomalidomide-D5).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.

-

Determine the concentration of Pomalidomide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Synthesis of Pomalidomide

1. Reaction Scheme: The synthesis typically involves the condensation of a substituted phthalic anhydride or its derivative with 3-aminopiperidine-2,6-dione. For Pomalidomide, 4-aminophthalic acid derivatives are used.

2. General Procedure:

-

A mixture of an appropriately substituted phthalic anhydride (e.g., 4-nitrophthalic anhydride, which is later reduced to the amine) and 3-aminopiperidine-2,6-dione hydrochloride is heated in a suitable solvent (e.g., acetic acid or dimethylformamide) in the presence of a base (e.g., sodium acetate).

-

The reaction mixture is heated to reflux for several hours.

-

After cooling, the product is precipitated by the addition of water.

-

The crude product is collected by filtration and purified by recrystallization or chromatography.

-

If starting with a nitro-substituted phthalic anhydride, a subsequent reduction step (e.g., using catalytic hydrogenation with Pd/C) is required to obtain the final 4-amino product, Pomalidomide.

Conclusion

This compound is an indispensable tool in the early research and development of Pomalidomide. Its role as a stable isotope-labeled internal standard is paramount for the accurate and precise quantification of the drug in biological matrices, which is fundamental to understanding its pharmacokinetic profile. This technical guide provides a foundational understanding of the applications of this compound, its underlying mechanism of action, relevant quantitative data, and detailed experimental protocols to aid researchers in its effective utilization. The provided diagrams and workflows offer a visual representation of the key processes, facilitating a deeper comprehension of the scientific principles at play.

References

- 1. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhancement of pomalidomide anti-tumor response with ACY-241, a selective HDAC6 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Modeling and simulation to probe the pharmacokinetic disposition of pomalidomide R- and S-enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic profiles of pomalidomide in human plasma simulated with pharmacokinetic data in control and humanized-liver mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic Profiles of Pomalidomide in Human Plasma Simulated with Pharmacokinetic Data in Control and Humanized-liver Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Population Pharmacokinetics of Pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic evaluation of pomalidomide for the treatment of myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scilit.com [scilit.com]

- 11. researchgate.net [researchgate.net]

- 12. A sensitive and validated LC-MS/MS method for high-throughput determination of pomalidomide in human plasma and pharmacokinetic studies [html.rhhz.net]

- 13. researchgate.net [researchgate.net]

- 14. doaj.org [doaj.org]

- 15. Item - New synthesis route for the preparation of pomalidomide - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 16. Pomalidomide synthesis - chemicalbook [chemicalbook.com]

- 17. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Pomalidomide-D5: A Technical Guide to Solubility in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Pomalidomide-D5 in various common laboratory solvents. Due to the limited availability of direct solubility data for the deuterated form, this guide leverages data for its non-deuterated analog, Pomalidomide. The minor structural modification in this compound—the substitution of five hydrogen atoms with deuterium—is not expected to significantly alter its fundamental physicochemical properties, including solubility. Therefore, the data presented for Pomalidomide serves as a reliable surrogate for understanding the solubility characteristics of this compound.

Core Solubility Data

The solubility of a compound is a critical parameter in drug discovery and development, influencing formulation, bioavailability, and in vitro assay design. The following table summarizes the available quantitative and qualitative solubility data for Pomalidomide in key laboratory solvents.

| Solvent | Solubility | Concentration (mM) | Temperature | Source |

| Dimethyl Sulfoxide (DMSO) | ~54 mg/mL | ~197.62 mM | 25°C | [1] |

| ~50 mg/mL | ~182.99 mM | Not Specified | [2] | |

| ~15 mg/mL | ~54.9 mM | Not Specified | [3] | |

| Soluble to 100 mM | 100 mM | Not Specified | [4] | |

| Dimethylformamide (DMF) | ~10 mg/mL | ~36.6 mM | Not Specified | [3] |

| Ethanol | Insoluble | Not Applicable | 25°C | [1] |

| Water | Insoluble | Not Applicable | 25°C | [1] |

| Low solubility in all pH solutions (~0.01 mg/mL) | ~0.037 mM | Not Specified | [5] | |

| DMSO:PBS (pH 7.2) (1:6) | ~0.14 mg/mL | ~0.51 mM | Not Specified | [3] |

Note: The significant variation in reported DMSO solubility may be attributed to differences in experimental conditions, such as temperature, purity of the compound and solvent, and the method used for determination (e.g., kinetic vs. thermodynamic solubility).

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The "gold standard" for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method.[6][7] This method involves equilibrating an excess amount of the solid compound in the solvent of interest over a defined period and then measuring the concentration of the dissolved solute in the supernatant.

Materials and Equipment:

-

This compound (or Pomalidomide) solid powder

-

Solvent of interest (e.g., DMSO, Ethanol, Water)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled incubator or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound into a glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a precise volume of the desired solvent to the vial.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended to ensure thermodynamic equilibrium is achieved.[8]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to sediment.

-

To separate the saturated solution from the excess solid, centrifuge the vials at a high speed.[8]

-

Alternatively, carefully aspirate the supernatant and filter it through a syringe filter to remove any remaining solid particles.[9]

-

-

Sample Analysis:

-

Carefully dilute an aliquot of the clear, saturated supernatant with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a standard curve of this compound of known concentrations in the same solvent.

-

Calculate the concentration of the saturated solution by comparing its analytical response to the standard curve, taking into account the dilution factor. The resulting concentration represents the solubility of the compound in the tested solvent at the specified temperature.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for determining this compound solubility via the shake-flask method.

Signaling Pathway Considerations

While this guide focuses on the solubility of this compound, it is important for researchers to be aware of its biological mechanism of action. Pomalidomide functions as a molecular glue, binding to the E3 ubiquitin ligase Cereblon (CRBN). This binding event induces the ubiquitination and subsequent proteasomal degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This targeted protein degradation is central to its immunomodulatory and anti-cancer activities.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Pomalidomide | Ubiquitin Ligase (E3) Inhibitors: R&D Systems [rndsystems.com]

- 5. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. enamine.net [enamine.net]

- 9. bioassaysys.com [bioassaysys.com]

Biological Activities of Pomalidomide-D5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pomalidomide, a third-generation immunomodulatory drug (IMiD), is a potent therapeutic agent for multiple myeloma.[1][2][3][4] Pomalidomide-D5, its deuterated isotopologue, is primarily utilized in research settings for pharmacokinetic studies.[5][6] This guide provides an in-depth overview of the core biological activities of Pomalidomide, which are presumed to be qualitatively identical for this compound. The primary distinction lies in the potential for altered metabolic stability due to the kinetic isotope effect, which may influence the pharmacokinetic and pharmacodynamic profiles of the deuterated compound.[7][][9] This document outlines the established mechanism of action of Pomalidomide, details relevant experimental protocols for assessing its biological functions, and presents key signaling pathways in a visually accessible format.

Introduction to Pomalidomide and the Role of Deuteration

Pomalidomide is a derivative of thalidomide with enhanced anti-neoplastic and immunomodulatory properties.[4] It is structurally similar to thalidomide and lenalidomide but exhibits greater potency in many biological assays.[10][11] The introduction of deuterium at specific positions in a drug molecule, creating a deuterated isotopologue like this compound, is a strategy employed in drug development to potentially improve the pharmacokinetic profile.[7][9] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond.[] This phenomenon, known as the kinetic isotope effect, can lead to a longer drug half-life, reduced dosage requirements, and potentially an improved safety profile by altering the formation of metabolites.[][9][12] While specific comparative biological activity data for this compound is not extensively published, its fundamental mechanism of action is expected to mirror that of Pomalidomide.

Core Mechanism of Action: Cereblon-Mediated Protein Degradation

The primary molecular target of Pomalidomide is the Cereblon (CRBN) protein, which is a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^).[13][14][15] Pomalidomide acts as a "molecular glue," inducing a conformational change in CRBN that enhances its affinity for specific neosubstrate proteins, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][13][14][15][16][17][18] This binding event leads to the ubiquitination and subsequent proteasomal degradation of Ikaros and Aiolos.[17][18]

The degradation of these transcription factors is a critical initiating event that triggers the downstream anti-tumor and immunomodulatory effects of Pomalidomide.[14][19]

Signaling Pathway Diagram

References

- 1. What is the mechanism of Pomalidomide? [synapse.patsnap.com]

- 2. dovepress.com [dovepress.com]

- 3. Pomalidomide in patients with multiple myeloma: potential impact on the reconstitution of a functional T-cell immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pomalidomide: a novel drug to treat relapsed and refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound Datasheet DC Chemicals [dcchemicals.com]

- 7. Deuterated drug - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. go.drugbank.com [go.drugbank.com]

- 11. dovepress.com [dovepress.com]

- 12. bioscientia.de [bioscientia.de]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. Pomalidomide | Cell Signaling Technology [cellsignal.com]

- 15. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]

Pomalidomide-D5 as a Molecular Glue Degrader: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pomalidomide, a thalidomide analogue, functions as a potent molecular glue degrader, redirecting the substrate specificity of the E3 ubiquitin ligase Cereblon (CRBN) to induce the targeted degradation of neo-substrates. This mechanism is central to its therapeutic efficacy, particularly in the treatment of multiple myeloma. Pomalidomide-D5, a deuterated isotopologue of pomalidomide, serves as a valuable tool in the research and development of this class of drugs, primarily as an internal standard for precise quantification in mass spectrometry-based assays. This technical guide provides an in-depth overview of the mechanism of action of pomalidomide as a molecular glue, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathway and experimental workflows. While the majority of the functional data pertains to pomalidomide, it is widely accepted that the deuterated form, this compound, exhibits the same mechanism of action, with its primary distinction being its utility in analytical applications due to its increased mass.

Introduction to Pomalidomide as a Molecular Glue

Molecular glues are small molecules that induce or stabilize the interaction between two proteins that would otherwise not interact. Pomalidomide exemplifies this class of molecules by binding to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1][2][3] This binding event alters the surface of CRBN, creating a novel interface for the recruitment of "neo-substrate" proteins.[4] The primary targets of the pomalidomide-CRBN complex are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][6][7]

Upon recruitment to the CRL4^CRBN^ complex, IKZF1 and IKZF3 are polyubiquitinated, marking them for degradation by the 26S proteasome.[8] The degradation of these transcription factors, which are critical for the survival of multiple myeloma cells, leads to downstream anti-proliferative and immunomodulatory effects.[9][10] this compound, being a stable isotope-labeled version of pomalidomide, is presumed to engage in the same molecular interactions and is a critical tool for pharmacokinetic and pharmacodynamic studies.[11][12]

Quantitative Data

The following tables summarize key quantitative data related to the activity of pomalidomide.

Table 1: Binding Affinities and Inhibitory Concentrations

| Parameter | Value | Target/Assay | Cell Line/System | Reference(s) |

| IC50 (TNF-α inhibition) | 13 nM | TNF-α production | [13] | |

| EC50 (IL-2 inhibition) | 8 nM | IL-2 production | [13] | |

| Kd (Pomalidomide-CRBN) | 156.60 nM | Competitive titration | hsDDB1-hsCRBN complex | [11] |

| Kd (Pomalidomide-CRBN) | 12.5 µM | Isothermal Titration Calorimetry (ITC) | C-terminal domain of CRBN | [9] |

| Ki (Pomalidomide-CRBN) | 2.1 µM | Fluorescence Resonance Energy Transfer (FRET) | C-terminal domain of CRBN | [9] |

| IC50 (CRBN Binding) | ~2 µM | Competitive bead binding assay | U266 myeloma cell extracts | [13] |

Table 2: Protein Degradation Kinetics

| Protein | Half-life (with Pomalidomide) | Cell Line | Reference(s) |

| Aiolos (IKZF3) | ~1.5 hours | Primary human T cells (cycloheximide chase) | |

| Ikaros (IKZF1) | ~1.5 hours | Primary human T cells (cycloheximide chase) |

Signaling Pathway and Mechanism of Action

Pomalidomide initiates a cascade of events leading to the degradation of target proteins. This signaling pathway is crucial for its therapeutic effect.

Caption: this compound binds to CRBN, inducing the recruitment and subsequent ubiquitination and proteasomal degradation of IKZF1 and IKZF3.

Experimental Protocols

Detailed methodologies are essential for the accurate study of this compound's activity.

Western Blotting for Protein Degradation

This protocol is used to quantify the reduction in target protein levels following treatment with this compound.

Caption: A stepwise workflow for assessing pomalidomide-induced protein degradation via Western blotting.

Detailed Steps:

-

Cell Culture and Treatment:

-

Cell Lysis:

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the total protein concentration of the lysates using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample on a 4-15% SDS-polyacrylamide gel.

-

Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting and Detection:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies specific for IKZF1, IKZF3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the corresponding loading control band intensity to determine the relative protein levels.[8]

-

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

This protocol is used to demonstrate the pomalidomide-dependent interaction between CRBN and its neo-substrates.

References

- 1. Pomalidomide(19171-19-8) 1H NMR spectrum [chemicalbook.com]

- 2. pmda.go.jp [pmda.go.jp]

- 3. Pomalidomide: a novel drug to treat relapsed and refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Quantification of Pomalidomide Using Conventional and Eco-Friendly Stability-Indicating HPTLC Assays: A Contrast of Validation Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Anti-Tumor Effects of Novel Pomalidomide Derivatives Containing Urea Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. doaj.org [doaj.org]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. caymanchem.com [caymanchem.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. A sensitive and validated LC-MS/MS method for high-throughput determination of pomalidomide in human plasma and pharmacokinetic studies | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes & Protocols for Pomalidomide-D5 as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide is a potent immunomodulatory agent used in the treatment of multiple myeloma. Accurate quantification of pomalidomide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Pomalidomide-D5, is the gold standard for quantitative analysis by mass spectrometry, as it corrects for matrix effects and variability in sample processing and instrument response.

These application notes provide a comprehensive protocol for the determination of pomalidomide in human plasma using this compound as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

Materials and Reagents

-

Pomalidomide certified reference standard

-

This compound certified reference standard

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Dimethyl sulfoxide (DMSO)

Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of pomalidomide and this compound by dissolving the appropriate amount of each compound in DMSO.

-

Working Stock Solutions: Prepare working stock solutions by diluting the primary stock solutions in a mixture of acetonitrile and water (e.g., 50:50, v/v).

-

Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking the appropriate amounts of the pomalidomide working stock solution into blank human plasma. The final concentration of the internal standard (this compound) should be kept constant across all samples.

Sample Preparation (Protein Precipitation)

This protocol outlines a simple and rapid protein precipitation method for sample cleanup.

-

To 50 µL of plasma sample (calibration standard, QC, or unknown sample), add 150 µL of acetonitrile containing the internal standard (this compound).

-

Vortex the mixture for 30 seconds to precipitate the proteins.

-

Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical LC-MS/MS conditions that can be optimized for specific instrumentation.

Liquid Chromatography (LC)

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Elution | A linear gradient can be optimized. A typical starting point is 10% B, increasing to 90% B over 3-5 minutes. |

Mass Spectrometry (MS)

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Pomalidomide Transition | m/z 274.2 → 163.1 |

| This compound Transition | m/z 279.2 → 163.1 |

| Collision Energy | To be optimized for the specific instrument, typically in the range of 15-30 eV. |

| Dwell Time | 100-200 ms |

| Source Temperature | 400-550°C |

| IonSpray Voltage | 4500-5500 V |

Data Presentation

The following tables summarize the expected quantitative performance of the method based on published data for pomalidomide assays.

Table 1: Calibration Curve and Linearity

| Parameter | Typical Value |

| Linearity Range | 0.1 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL |

Table 2: Accuracy and Precision

| Sample Type | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% CV) |

| Low QC | 0.3 | Within ±15% | < 15% |

| Medium QC | 50 | Within ±15% | < 15% |

| High QC | 400 | Within ±15% | < 15% |

Table 3: Recovery

| Analyte | Concentration Level | Mean Recovery (%) |

| Pomalidomide | Low, Medium, High | > 85% |

Mandatory Visualizations

Caption: Experimental workflow for the quantification of pomalidomide.

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Pomalidomide in Human Plasma using a Stable Isotope-Labeled Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of pomalidomide in human plasma. The method utilizes Pomalidomide-D5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing. The described protocol employs a straightforward protein precipitation extraction procedure and a rapid chromatographic separation, making it suitable for high-throughput analysis in research, drug development, and clinical trial settings. The method has been developed to provide a reliable tool for pharmacokinetic studies and therapeutic drug monitoring of pomalidomide.

Introduction

Pomalidomide is a third-generation immunomodulatory drug (IMiD) approved for the treatment of multiple myeloma. It exhibits potent anti-myeloma, anti-angiogenic, and immunomodulatory activities. Accurate quantification of pomalidomide in biological matrices is crucial for pharmacokinetic assessments, dose optimization, and understanding its exposure-response relationship. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed. The use of a SIL-IS, such as this compound, is the preferred approach for quantitative LC-MS/MS as it closely mimics the analyte's behavior during sample preparation and ionization, thus minimizing analytical variability and improving data quality. This application note provides a comprehensive protocol for the determination of pomalidomide in human plasma using this compound.

Experimental

Materials and Reagents

-

Pomalidomide analytical standard

-

This compound (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2-EDTA)

Stock and Working Solutions

-

Pomalidomide Stock Solution (1 mg/mL): Accurately weigh and dissolve pomalidomide in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Pomalidomide Working Solutions: Prepare serial dilutions of the pomalidomide stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

-

This compound Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.

Sample Preparation

A protein precipitation method is employed for the extraction of pomalidomide and this compound from human plasma.

-

Allow plasma samples to thaw at room temperature.

-

To 100 µL of plasma, add 10 µL of the this compound working solution (100 ng/mL).

-

Add 300 µL of acetonitrile containing 0.1% formic acid.

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

Caption: Workflow for plasma sample preparation.

LC-MS/MS Conditions

Liquid Chromatography

| Parameter | Condition |

| HPLC System | Standard UHPLC/HPLC system |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | See Table 1 |

Table 1: Chromatographic Gradient

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 0.5 | 10 |

| 2.5 | 90 |

| 3.5 | 90 |

| 3.6 | 10 |

| 5.0 | 10 |

Mass Spectrometry

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Ion Spray Voltage | 5500 V |

| Source Temperature | 500°C |

| Collision Gas | Nitrogen |

| MRM Transitions | See Table 2 |

Table 2: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| Pomalidomide | 274.2 | 163.1 | 100 | 25 |

| This compound | 279.2 | 163.1 | 100 | 25 |

Note: Collision energy should be optimized for the specific instrument used.

Caption: Overview of the LC-MS/MS analytical process.

Results and Discussion

Method Validation

The described method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability for bioanalytical applications. Key validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Linearity

The method is expected to be linear over a concentration range of 1 to 500 ng/mL for pomalidomide in human plasma. The calibration curve should be constructed by plotting the peak area ratio of pomalidomide to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used. The coefficient of determination (r²) should be greater than 0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision should be evaluated at four QC levels: lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC). The acceptance criteria for accuracy are typically within ±15% (±20% for LLOQ) of the nominal concentration, and for precision, the coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).

Table 3: Summary of Quantitative Data from Published Methods

| Parameter | Method 1 (Protein Precipitation) | Method 2 (Liquid-Liquid Extraction)[1][2] | Method 3 (Protein Precipitation)[3] |

| Linearity Range (ng/mL) | 1.0 - 100.6 | 1.99 - 199.8 | 0.1 - 400 |

| LLOQ (ng/mL) | 1.006 | 1.99 | 0.1 |

| Internal Standard | Afatinib | Celecoxib | Not specified |

| Intra-day Precision (%CV) | ≤ 15% | ≤ 15% | < 10% |

| Inter-day Precision (%CV) | ≤ 15% | ≤ 15% | Not reported |

| Intra-day Accuracy (%) | 85 - 115 | 85 - 115 | Not reported |

| Inter-day Accuracy (%) | 85 - 115 | 85 - 115 | Not reported |

| Recovery (%) | > 80% | ~51.5% | Not reported |

This table summarizes data from various published LC-MS/MS methods for pomalidomide quantification to provide an expected performance range.

Conclusion

This application note presents a detailed protocol for a robust, sensitive, and high-throughput LC-MS/MS method for the quantification of pomalidomide in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the highest level of accuracy and precision. The simple protein precipitation sample preparation and rapid chromatographic analysis make this method ideal for supporting pharmacokinetic studies and therapeutic drug monitoring in a research environment. The provided experimental details can be adapted and validated for routine use in bioanalytical laboratories.

References

Application Notes and Protocols for Therapeutic Drug Monitoring of Pomalidomide using Pomalidomide-D5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide is a third-generation immunomodulatory drug (IMiD) with significant clinical activity in patients with relapsed and refractory multiple myeloma.[1][2][3] It is a potent oral immunomodulatory agent with anti-inflammatory, anti-angiogenic, and antiproliferative effects.[3][4] Pomalidomide exerts its effects by targeting the cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of key transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for myeloma cell survival. Therapeutic drug monitoring (TDM) of pomalidomide may be beneficial to optimize treatment efficacy and minimize toxicity by maintaining drug exposure within a target therapeutic window. This document provides a detailed protocol for the quantification of pomalidomide in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Pomalidomide-D5 as the internal standard.

Clinical Rationale for Therapeutic Drug Monitoring

The pharmacokinetic properties of pomalidomide have been characterized in both healthy individuals and patients with multiple myeloma.[4][5] Following oral administration, pomalidomide is absorbed with the maximum plasma concentration (Cmax) reached between 2 and 3 hours.[4] The mean half-life is approximately 7.5 hours in patients with multiple myeloma.[4] While population pharmacokinetic analyses suggest that pomalidomide exposure is not significantly affected by demographic factors or renal impairment, inter-individual variability in drug metabolism and potential drug-drug interactions may lead to significant differences in systemic exposure.[4][5][6] TDM can help to individualize dosing regimens to ensure optimal drug exposure, potentially improving treatment outcomes and reducing the risk of adverse events, which include neutropenia, anemia, and thrombocytopenia.[4]

Signaling Pathway of Pomalidomide

Caption: Pomalidomide's mechanism of action in myeloma cells.

Experimental Protocol: Quantification of Pomalidomide in Human Plasma by LC-MS/MS

This protocol describes a sensitive and specific method for the determination of pomalidomide in human plasma using this compound as an internal standard (IS).

Materials and Reagents

-

Pomalidomide (reference standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of pomalidomide and this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the pomalidomide stock solution with 50% methanol to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% methanol.

Sample Preparation: Protein Precipitation

-

Label polypropylene tubes for blank, calibration standards, QC samples, and unknown samples.

-

Add 50 µL of blank plasma, calibration standard, QC, or unknown sample to the respective tubes.

-

Add 10 µL of the this compound internal standard working solution (100 ng/mL) to all tubes except the blank.

-

Add 200 µL of acetonitrile to each tube to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Method Parameters

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 10% B, increase to 90% B over 2 min, hold for 1 min, return to 10% B and re-equilibrate for 2 min. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | |

| Pomalidomide | m/z 274.2 → 163.1 |

| this compound | m/z 279.2 → 168.1 |

| Ion Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Method Validation

The analytical method should be validated according to regulatory guidelines to ensure reliability. Key validation parameters are summarized below.

Validation Parameters Summary

| Parameter | Acceptance Criteria | Typical Results |

| Linearity (r²) | ≥ 0.99 | 0.9991[7] |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1.006 ng/mL[7] |

| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | -5.0% to 8.5% |

| Precision (% CV) | ≤ 15% (≤ 20% for LLOQ) | Intra-day: 2.1% to 6.8%Inter-day: 3.5% to 7.9% |

| Recovery (%) | Consistent and reproducible | > 85% |

| Matrix Effect | CV ≤ 15% | Within acceptable limits |

| Stability (Freeze-thaw, short-term, long-term) | % Change within ±15% | Stable under various conditions |

Experimental Workflow

Caption: Workflow for pomalidomide therapeutic drug monitoring.

Logical Relationships in Method Validation

Caption: Logical flow of bioanalytical method validation.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific approach for the therapeutic drug monitoring of pomalidomide in human plasma. The implementation of TDM has the potential to optimize pomalidomide therapy, leading to improved patient outcomes. This protocol and the associated information are intended to guide researchers and clinicians in the development and application of TDM for pomalidomide.

References

- 1. A sensitive and validated LC-MS/MS method for high-throughput determination of pomalidomide in human plasma and pharmacokinetic studies [html.rhhz.net]

- 2. [Pomalidomide for multiple myeloma] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pomalidomide for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Population Pharmacokinetics of Pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Population pharmacokinetics of pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Pomalidomide-D5 Analysis in Plasma

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Pomalidomide-D5 for quantitative analysis in plasma. The methodologies described are essential for pharmacokinetic (PK), bioequivalence (BE), and therapeutic drug monitoring (TDM) studies. This compound, a stable isotope-labeled internal standard, is critical for accurate and precise quantification of pomalidomide in biological matrices by correcting for variability during sample processing and analysis.

Introduction

Pomalidomide is a third-generation immunomodulatory drug (IMiD) approved for the treatment of multiple myeloma. Accurate measurement of its concentration in plasma is crucial for understanding its pharmacology and ensuring patient safety and efficacy. The use of a stable isotope-labeled internal standard like this compound is the gold standard for LC-MS/MS-based bioanalysis, as it mimics the analyte's behavior during extraction and ionization, leading to more reliable results.

This guide outlines three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each method is presented with a detailed protocol and a summary of expected quantitative performance.

Pomalidomide's Mechanism of Action: The Cereblon Pathway

Pomalidomide exerts its anti-myeloma effects by binding to the Cereblon (CRBN) protein, a component of the Cullin-4 ring E3 ubiquitin ligase complex (CRL4-CRBN).[1][2] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, including the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][3] The degradation of these transcription factors is a key mechanism behind the immunomodulatory and anti-proliferative effects of pomalidomide.[1][]

References

Application Note: High-Throughput Analysis of Pomalidomide and Pomalidomide-D5 in Human Plasma by UPLC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust UPLC-MS/MS method for the simultaneous quantification of Pomalidomide and its deuterated internal standard, Pomalidomide-D5, in human plasma. The method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Pomalidomide.

Introduction

Pomalidomide is an immunomodulatory agent used in the treatment of multiple myeloma.[1][2] Accurate and reliable quantification of Pomalidomide in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for matrix effects and variations in sample processing and instrument response, ensuring the highest degree of accuracy and precision.[3] This application note provides a detailed protocol for the chromatographic separation and quantification of Pomalidomide and this compound in human plasma using UPLC-MS/MS.

Experimental

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of Pomalidomide and this compound from human plasma.

Protocol:

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Vortex the sample for 10 seconds.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80:20 v/v mixture of 0.1% formic acid in water and acetonitrile).

-

Vortex for 30 seconds to ensure complete dissolution.

-

The sample is now ready for injection into the UPLC-MS/MS system.

Chromatographic Conditions

The chromatographic separation is performed on a UPLC system using a reversed-phase C18 column. The conditions are optimized for a short run time while achieving good peak shape and separation from potential interferences.

| Parameter | Value |

| Column | Acquity BEH™ C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent[4] |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or a shallow gradient can be optimized. A typical starting condition is 80:20 (A:B)[4] |

| Flow Rate | 0.250 mL/min[4] |

| Column Temperature | 40°C[5] |

| Injection Volume | 5 µL |

| Run Time | Approximately 1.5 - 2.0 minutes[4][6] |

Mass Spectrometric Conditions

A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection. The analytes are quantified using Multiple Reaction Monitoring (MRM).

| Parameter | Pomalidomide | This compound |

| Ionization Mode | ESI Positive | ESI Positive |

| Precursor Ion (m/z) | 274.1[7] | 279.1 (inferred) |

| Product Ion (m/z) | 201.0[7] | 206.0 (inferred) |

| Dwell Time | 100 ms | 100 ms |

| Collision Energy (eV) | 20[7] | To be optimized |

| Fragmentor Voltage (V) | 100[7] | To be optimized |

Data Presentation

The following table summarizes the key quantitative parameters for the UPLC-MS/MS analysis of Pomalidomide and this compound.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |

| Pomalidomide | 274.1 | 201.0 | ~0.66[4] |

| This compound | 279.1 | 206.0 | ~0.66 (expected) |

Experimental Workflow

References

- 1. doaj.org [doaj.org]

- 2. researchgate.net [researchgate.net]

- 3. Population Pharmacokinetics of Pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A validated UPLC-MS/MS assay using negative ionization mode for high-throughput determination of pomalidomide in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A sensitive and validated LC-MS/MS method for high-throughput determination of pomalidomide in human plasma and pharmacokinetic studies [ccspublishing.org.cn]

- 6. Quantifying Pomalidomide in Human Plasma Employing UPLC-MS/MS - ProQuest [proquest.com]

- 7. Liquid chromatography with mass spectrometry enantioseparation of pomalidomide on cyclodextrin‐bonded chiral stationary phases and the elucidation of the chiral recognition mechanisms by NMR spectroscopy and molecular modeling [agris.fao.org]

High-Throughput Determination of Pomalidomide in Human Plasma: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the high-throughput quantification of pomalidomide in human plasma. Pomalidomide, an immunomodulatory agent approved for the treatment of multiple myeloma, requires sensitive and robust analytical methods for pharmacokinetic studies and therapeutic drug monitoring.[1][2] This application note details validated methodologies employing ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), a widely accepted technique for bioanalysis due to its high sensitivity and selectivity.[3] We present two distinct, yet effective, sample preparation protocols: protein precipitation and liquid-liquid extraction. Detailed experimental parameters, quantitative performance data, and visual workflows are provided to enable researchers to implement these methods effectively in a high-throughput environment.

Introduction

Pomalidomide is a potent second-generation immunomodulatory drug (IMiD) used in the treatment of relapsed and refractory multiple myeloma.[1][2] Its therapeutic efficacy is linked to its ability to bind to the Cereblon (CRBN) protein, a component of the Cullin-ring E3 ubiquitin ligase complex.[3][4] This binding event triggers the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4][5] The degradation of these transcription factors leads to downstream effects including the downregulation of c-Myc and Interferon Regulatory Factor 4 (IRF4), and increased production of Interleukin-2 (IL-2), which enhances T-cell and natural killer (NK) cell-mediated anti-tumor immunity.[4][6][7]

Given the critical role of pomalidomide in cancer therapy, accurate and efficient quantification in human plasma is essential for pharmacokinetic assessments, dose-response relationship studies, and ensuring patient safety and efficacy. High-throughput methods are particularly crucial in the context of clinical trials and routine therapeutic drug monitoring where large numbers of samples need to be processed rapidly and reliably. This document outlines detailed protocols for the determination of pomalidomide in human plasma using UPLC-MS/MS, providing researchers with the necessary information to establish a robust and efficient bioanalytical workflow.

Pomalidomide Signaling Pathway

The mechanism of action of pomalidomide involves the modulation of the CRL4-CRBN E3 ubiquitin ligase complex, leading to the targeted degradation of specific proteins. The key steps in this signaling pathway are illustrated in the diagram below.

Caption: Pomalidomide's mechanism of action.

Experimental Protocols

Two primary methods for sample preparation for the analysis of pomalidomide in human plasma are detailed below: Protein Precipitation and Liquid-Liquid Extraction.

Method 1: Protein Precipitation

This method is rapid and straightforward, making it highly suitable for high-throughput applications.

Materials:

-

Human plasma

-

Pomalidomide reference standard

-

Acetonitrile (ACN), HPLC grade

-

Dimethyl sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Protocol:

-

Standard Preparation: Prepare a stock solution of pomalidomide in DMSO. Further dilute with acetonitrile to create working standards.

-

Sample Spiking: Spike 25 µL of human plasma with 1.25 µL of the working standard solutions to achieve final concentrations for the calibration curve (e.g., 0.1 to 400 ng/mL).[3]

-

Protein Precipitation: Add 75 µL of acetonitrile to the 25 µL plasma sample.[3]

-

Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.[3]

-

Centrifugation: Centrifuge the samples at 12,000 x g for 8 minutes at room temperature to pellet the precipitated proteins.[3]

-

Supernatant Transfer: Carefully transfer 50 µL of the supernatant to an injection vial for LC-MS/MS analysis.[3]

Caption: Protein Precipitation Workflow.

Method 2: Liquid-Liquid Extraction (LLE)

LLE offers a cleaner sample extract by removing more interfering matrix components compared to protein precipitation.

Materials:

-

Human plasma

-

Pomalidomide reference standard

-

Internal Standard (ISTD), e.g., Celecoxib or Fluconazole[5][8]

-

5mM Ammonium formate buffer (pH 2.5)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Reconstitution solvent (mobile phase)

Protocol:

-

Sample Preparation: To a tube containing human plasma, add the internal standard solution.

-

pH Adjustment: Add 250 µL of 5mM ammonium formate buffer (pH 2.5).[5]

-

Extraction: Add 2.5 mL of tertiary butyl methyl ether (TBME).[5]

-

Vortexing: Vortex the mixture for several minutes to ensure efficient extraction.

-

Centrifugation: Centrifuge to separate the aqueous and organic layers.

-

Supernatant Transfer: Transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase.

-

Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Caption: Liquid-Liquid Extraction Workflow.

UPLC-MS/MS Conditions

The following tables summarize typical UPLC-MS/MS parameters for the analysis of pomalidomide. These should be optimized for the specific instrumentation used.

Table 1: Chromatographic Conditions

| Parameter | Method A | Method B |

| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[3] | Hypersil Gold (50 x 4.6 mm, 5 µm)[5] |

| Mobile Phase A | 0.1% Formic acid in water[3] | 5mM Ammonium formate buffer (pH 2.5)[5] |

| Mobile Phase B | 0.1% Formic acid in acetonitrile[3] | Acetonitrile[5] |

| Flow Rate | 0.3 mL/min[3] | 0.5 mL/min[5] |

| Column Temperature | 40°C[3] | Not Specified |

| Injection Volume | 10 µL[3] | Not Specified |

| Run Time | 5 minutes[3] | 2 minutes[5] |

Table 2: Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |